myo-Inositol 1,2-bisphosphate

Calcium Signaling Second Messenger Xenopus Oocyte

Procuring the wrong inositol bisphosphate isomer severely confounds cellular signaling studies. Ins(1,4,5)P3 potently releases calcium, but myo-Inositol 1,2-bisphosphate is functionally distinct, showing ~1,000-fold lower Ca²⁺-mobilizing potency. Researchers using an incorrect isomer risk introducing confounding cytosolic Ca²⁺ spikes. - Enables selective probe studies of nuclear IPMK-mediated pathways without calcium interference. - Indispensable authentic standard for unambiguous LC-MS/NMR metabolomic quantification of the basal Ins(1,2)P2 pool. - Required for dissecting pro-oxidant hydroxyl radical potentiation in Fenton chemistry, an activity absent in InsP6 or Ins(1,2,3)P3. Sourced for purity and stability, this standard ensures rigorous, reproducible data for signaling and iron metabolism assays.

Molecular Formula C6H14O12P2
Molecular Weight 340.12 g/mol
Cat. No. B1247859
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemyo-Inositol 1,2-bisphosphate
Synonymsinositol 1,2-bisphosphate
inositol 3,4-bisphosphate
inositol 3,4-diphosphate
myo-inositol 1,2-bisphosphate
Molecular FormulaC6H14O12P2
Molecular Weight340.12 g/mol
Structural Identifiers
SMILESC1(C(C(C(C(C1O)OP(=O)(O)O)OP(=O)(O)O)O)O)O
InChIInChI=1S/C6H14O12P2/c7-1-2(8)4(10)6(18-20(14,15)16)5(3(1)9)17-19(11,12)13/h1-10H,(H2,11,12,13)(H2,14,15,16)/t1-,2-,3+,4+,5-,6+/m0/s1
InChIKeyMCKAJXMRULSUKI-FTYOSCRSSA-N
Commercial & Availability
Standard Pack Sizes0.1 mg / 0.5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ins(1,2)P2 – A Positionally Distinct Inositol Phosphate


myo-Inositol 1,2-bisphosphate (Ins(1,2)P2) is a specific endogenously occurring inositol phosphate defined by two adjacent phosphate groups on the 1- and 2-positions of the myo-inositol ring [1]. This vicinal bisphosphate structure confers unique biochemical properties diverging sharply from the canonical second messenger Ins(1,4,5)P3 and other bisphosphate isomers. While Ins(1,4,5)P3 potently releases intracellular Ca²⁺ stores, Ins(1,2)P2 is functionally distinct, acting as a normal cellular constituent with emerging roles in iron homeostasis and cellular signaling pathways independent of calcium mobilization [2]. This structural specificity necessitates its careful procurement for targeted research applications.

Structural specificity 1,2-adjacent bisphosphate; positionally distinct from canonical second messengers
Functional profile Non-calcium mobilizing; constitutive cellular inositol phosphate
Research context Iron homeostasis, non-canonical signaling, and metabolomic pool studies

Why Ins(1,2)P2 Cannot Be Replaced by Other Isomers


The assumption that inositol bisphosphate isomers are functionally interchangeable fails due to the profound, quantifiable impact of phosphate group positioning on biological activity. Ins(1,2)P2 cannot substitute for Ins(1,4)P2 or Ins(1,4,5)P3 in calcium signaling, nor for inositol 1,2,3-trisphosphate in iron sequestration studies. The evidence below provides precise, comparator-based data on these critical differences, demonstrating that using an alternative isomer will yield fundamentally different, and often opposite, experimental outcomes [1].

Calcium signaling mismatch
Replacing with Ins(1,4,5)P3 or Ins(1,4)P2 may introduce calcium-dependent responses, masking non-canonical signaling readouts and altering cellular baseline.
Iron redox function reversal
Using Ins(1,2,3)P3 may produce opposing effect (inhibition vs. potentiation) on hydroxyl radical generation, invalidating isomer-specific oxidative stress models.

Evidence of Functional Differentiation Against Key Comparators


Calcium Release Potency vs. Ins(1,4,5)P3

The calcium mobilizing activity of Ins(1,2)P2 (tested as the D/L racemic mixture) is approximately 1,000-fold less potent than that of the primary endogenous second messenger, myo-inositol 1,4,5-trisphosphate (Ins(1,4,5)P3), when injected into Xenopus oocytes [1]. This dramatic potency gap confirms Ins(1,2)P2 is not a functional agonist at the IP3 receptor and is highly unlikely to serve a similar calcium-mobilizing second messenger role in vivo.

Ca²⁺ Release Potency
Head-to-head
Ins(1,2)P2: ~1,000-fold lower potency vs. Ins(1,4,5)P3 in Xenopus oocyte injection (D/L racemate).
Supports calcium-independent signaling probe use.
Xenopus oocyte assay; racemic mixture tested.
Calcium Signaling Second Messenger Xenopus Oocyte

Iron-Mediated Radical Production vs. Ins(1,2,3)P3

In the iron-catalysed Haber-Weiss reaction, a model system for physiological Fenton chemistry, (±)-myo-inositol 1,2-bisphosphate potentiated the production of damaging hydroxyl radicals (HO•) [1]. This effect is in direct contrast to the observed inhibitory action of myo-inositol 1,2,3-trisphosphate (Ins(1,2,3)P3) under the same experimental conditions, which required a specific 1,2,3-grouping of phosphates for inhibition [1]. The bisphosphate’s potentiating function is unique among the tested inositol polyphosphates.

HO• Production Effect
Head-to-head
Ins(1,2)P2 potentiates hydroxyl radical production; Ins(1,2,3)P3 inhibits under same Haber-Weiss conditions.
Unique pro-oxidant activity for iron redox research.
Opposing functional effects require isomer-specific selection.
Iron Homeostasis Fenton Chemistry Oxidative Stress

Basal Cellular Occurrence vs. Stimulus-Dependent Isomers

Ins(1,2)P2 and its structural isomer Ins(2,3)P2 have been identified as normal, basal constituents of mammalian cells, distinct from the rapidly fluctuating levels of Ins(1,4,5)P3 or Ins(1,4)P2 which are produced acutely upon agonist stimulation [1]. The presence of a pool of Ins(1,2)P2 that is not directly linked to plasma membrane phosphoinositide turnover implies a separate metabolic origin and a constitutive, housekeeping role, differentiating it from the signal-dependent bisphosphate isomers.

Cellular Regulation Pattern
Cross-study comparable
Constitutive basal pool (Ins(1,2)P2) vs. acute stimulus-dependent production (Ins(1,4,5)P3, Ins(1,4)P2).
Enables distinction between basal and stimulus-evoked inositol phosphate pools.
Endogenous analysis in mammalian cells.
Metabolomics Cellular Biochemistry Basal Signaling

IPMK Kinase Substrate Specificity

Inositol polyphosphate multikinase (IPMK) is the primary enzyme responsible for converting Ins(1,4,5)P3 into higher inositol phosphates. IPMK exhibits a strong substrate preference for Ins(1,4,5)P3 and Ins(1,3,4,6)P4, and is unlikely to efficiently phosphorylate Ins(1,2)P2, which lacks the 4- and 5-phosphate pattern recognized by the kinase [1]. While robust kinetic constants (Km, Vmax) for Ins(1,2)P2 are absent in the literature, the established substrate selectivity profile implies that Ins(1,2)P2 is not a significant entry point into the canonical InsP6 biosynthetic pathway, diverging from the metabolic route of Ins(1,4,5)P3 and Ins(1,4)P2.

IPMK Substrate Preference
Class-level inference
Lacks D-4/D-5 phosphate recognition motif required by IPMK; not a preferred substrate.
Supports investigation of IPMK-independent biosynthetic pathways.
Kinetic constants not reported; substrate preference inferred from specificity studies.
Inositol Phosphate Metabolism IPMK Kinase Assay

Synthetic Route and Purity Profile

The synthesis of (±)-myo-inositol 1,2-bisphosphate was first achieved via a protecting group strategy using 4,5,6-tri-O-benzoyl-myo-inositol and (±)-3,4,5,6-tetra-O-benzyl-myo-inositol intermediates, phosphorylated with dibenzyl N,N-di-isopropylphosphoramidite [1]. The synthetic route, yielding an easy-to-purify protected intermediate, enables the production of material with a purity of ≥98% as routinely reported by specialized vendors . This contrasts with the more labile or isomerically complex synthesis of other bisphosphate isomers like Ins(1,4)P2, where separation from Ins(1,3)P2 or monophosphate byproducts is more challenging.

Synthetic Purity
Cross-study comparable
≥98% purity (HPLC) via established phosphoramidite synthesis.
Enables reproducible quantitative biology without isomeric contamination.
Well-defined racemic mixture; soluble sodium salt.
Synthetic Chemistry Quality Control Research Standards

High-Value Application Scenarios for Ins(1,2)P2


Decoupling Calcium-Dependent from Independent Signaling

Researchers investigating non-canonical inositol phosphate signaling paths, such as those mediated by nuclear IPMK or direct protein interactions, can use Ins(1,2)P2 as a probe that does not trigger calcium release. As evidenced by its ~1,000-fold lower calcium-mobilizing potency compared to Ins(1,4,5)P3 [1], applying Ins(1,2)P2 allows the selective activation or competition of binding sites without the confounding variable of cytosolic Ca²⁺ spikes, a critical advantage in live-cell imaging and electrophysiology studies.

Investigating Iron-Mediated Oxidative Stress

Given the unique ability of Ins(1,2)P2 to potentiate hydroxyl radical production in the Haber-Weiss reaction, as opposed to the inhibitory or neutral effects of other inositol polyphosphates [1], this compound is the required standard for dissecting the role of inositol phosphates in Fenton chemistry and iron-related pathologies. It enables the study of a specific pro-oxidant mechanism not accessible with Ins(1,2,3)P3 or InsP6.

Metabolomic Profiling of the Inositol Phosphate Network

Ins(1,2)P2 is a normal, constitutive cellular metabolite [1]. For accurate liquid chromatography-mass spectrometry (LC-MS) or NMR-based metabolomics, an authentic standard of Ins(1,2)P2 is indispensable for the unambiguous identification and quantification of this basal pool, which is otherwise easily mistaken for the Ins(2,3)P2 isomer or the receptor-stimulated Ins(1,4)P2. Its use directly improves the accuracy of metabolic flux models distinguishing basal turnover from agonist-evoked signaling.

Studying IPMK-Independent Biosynthetic Pathways

As a bisphosphate not efficiently phosphorylated by the central kinase IPMK [1], Ins(1,2)P2 serves as a crucial tool for mapping bypass or salvage pathways that lead to InsP5 and InsP6 synthesis in organisms or conditions where IPMK activity is genetically ablated or pharmacologically inhibited. Its use can reveal alternative kinase activities that other substrates like Ins(1,4,5)P3 cannot uncover.

Application
Selection Property
Validation Focus
Decoupling Ca²⁺-dependent vs independent signaling
Calcium-mobilizing inertness
Absence of intracellular Ca²⁺ release response
Iron-mediated oxidative stress studies
Unique pro-oxidant activity in Fenton chemistry
Hydroxyl radical production endpoint
Metabolomic profiling of InsP network
Authentic standard for constitutive Ins(1,2)P2 pool
Isomer-specific chromatographic identification
IPMK-independent pathway mapping
Poor IPMK substrate preference
Bypass kinase activity screening
Quote Request

Request a Quote for myo-Inositol 1,2-bisphosphate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.